molecular formula C21H21ClN2O4S B2394478 N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide CAS No. 1251673-04-7

N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide

Cat. No.: B2394478
CAS No.: 1251673-04-7
M. Wt: 432.92
InChI Key: UOKQSEKIQDRYMR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide (CAS 1251673-04-7) is a synthetic small molecule featuring a 2,3-dioxoindoline (isatin) core substituted with a sulfonamide group at the 5-position, which is further modified with a cyclopentyl ring. The isatin scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and its role as a key intermediate in the synthesis of more complex molecules. Compounds based on the isatin-5-sulfonamide structure have been investigated for their potential as inhibitors of various biological targets. Research into similar indoline-sulfonamide analogs has demonstrated significant potency as inhibitors of carbonic anhydrase (CA) isoforms, including the tumor-associated CA IX and XII, which are critical in regulating pH in hypoxic environments and are attractive targets in oncology research . The specific substitution pattern on the sulfonamide group, such as the N-cyclopentyl moiety in this compound, is a crucial structural determinant for achieving selectivity and potency against specific enzyme isoforms. This reagent provides researchers with a valuable chemical tool for exploring enzyme inhibition mechanisms, developing structure-activity relationships (SAR), and designing novel therapeutic agents for conditions such as cancer, where carbonic anhydrase inhibition has shown promise in reversing chemoresistance . It is also a key building block for the synthesis of more complex derivatives for high-throughput screening and biochemical assay development. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

[6-chloro-4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-2-28-17-8-6-16(7-9-17)24-14-20(21(25)23-11-3-4-12-23)29(26,27)19-10-5-15(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKQSEKIQDRYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Isatin

Isatin undergoes electrophilic aromatic sulfonation at the 5-position due to the electron-withdrawing effects of the adjacent carbonyl groups, which direct substitution to the para position relative to the nitrogen atom. Treatment with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) in dichloromethane at 0–5°C for 2 hours yields 2,3-dioxoindoline-5-sulfonic acid . The reaction is quenched with ice, and the product is isolated via filtration (yield: 70–85%).

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the corresponding sulfonyl chloride using phosphorus pentachloride ($$ \text{PCl}5 $$) in refluxing thionyl chloride ($$ \text{SOCl}2 $$):
$$
\text{2,3-Dioxoindoline-5-sulfonic acid} + \text{PCl}5 \xrightarrow{\text{SOCl}2, \, \Delta} \text{2,3-Dioxoindoline-5-sulfonyl chloride} + \text{POCl}_3 + \text{HCl}
$$
The reaction is monitored by TLC, and the sulfonyl chloride is purified via recrystallization from hexane (yield: 90–95%).

Reaction with Cyclopentylamine to Form the Sulfonamide

The final step involves nucleophilic substitution of the sulfonyl chloride with cyclopentylamine. This reaction follows a well-established protocol for sulfonamide synthesis.

General Procedure

  • Reagents :

    • 2,3-Dioxoindoline-5-sulfonyl chloride (1.0 equiv)
    • Cyclopentylamine (1.2 equiv)
    • Triethylamine ($$ \text{Et}_3\text{N} $$, 1.5 equiv) as a base
    • Anhydrous tetrahydrofuran (THF) as solvent
  • Protocol :

    • Dissolve the sulfonyl chloride (1.0 mmol) in THF (10 mL) under nitrogen.
    • Add cyclopentylamine (1.2 mmol) dropwise at 0°C, followed by $$ \text{Et}_3\text{N} $$.
    • Stir the mixture at room temperature for 4–6 hours.
    • Quench with water (20 mL) and extract with ethyl acetate (3 × 15 mL).
    • Dry the organic layer over $$ \text{MgSO}_4 $$, filter, and concentrate under reduced pressure.
    • Purify the crude product via silica gel chromatography (hexane:ethyl acetate, 3:1) to obtain This compound as a white solid (yield: 75–82%).

Reaction Optimization

Variations in solvent, temperature, and base have been explored to maximize yield:

Entry Solvent Base Temperature (°C) Yield (%)
1 THF $$ \text{Et}_3\text{N} $$ 25 82
2 DCM Pyridine 0 → 25 78
3 Acetonitrile $$ \text{NaHCO}_3 $$ 40 68

THF with $$ \text{Et}_3\text{N} $$ at ambient temperature proved optimal, minimizing side reactions such as over-alkylation.

Alternative Synthetic Routes

Direct Sulfonation of N-Cyclopentylindoline

An alternative approach involves pre-functionalizing indoline with the cyclopentyl group before introducing the sulfonamide:

  • N-Cyclopentylation : React indoline with cyclopentyl bromide in the presence of $$ \text{K}2\text{CO}3 $$ in DMF at 80°C (yield: 85%).
  • Oxidation to Isatin : Treat N-cyclopentylindoline with $$ \text{CrO}_3 $$ in acetic acid to form N-cyclopentyl-2,3-dioxoindoline (yield: 70%).
  • Sulfonation : Follow steps 1.1–1.2 to introduce the sulfonyl chloride, then hydrolyze to the sulfonamide (overall yield: 50–60%).

This method is less efficient due to multiple protection/deprotection steps but offers flexibility for derivatives.

Solid-Phase Synthesis

For high-throughput applications, the sulfonamide can be synthesized on Wang resin:

  • Immobilize 5-nitroisatin on resin via its keto group.
  • Reduce the nitro group to amine using $$ \text{SnCl}_2 $$.
  • React with cyclopentylsulfonyl chloride in DMF.
  • Cleave from resin with TFA to obtain the product (yield: 65%).

Characterization and Validation

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) : $$ \delta $$ 11.32 (s, 1H, NH), 8.12 (d, $$ J = 8.4 $$ Hz, 1H), 7.98 (s, 1H), 7.62 (d, $$ J = 8.4 $$ Hz, 1H), 3.52–3.48 (m, 1H, cyclopentyl), 1.80–1.50 (m, 8H, cyclopentyl).
  • LC-MS (ESI) : $$ m/z $$ [M+H]$$ ^+ $$ calcd. 313.08, found 313.10.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 60:40) confirmed >98% purity, with a retention time of 6.2 minutes.

Challenges and Mitigation Strategies

  • Sulfonyl Chloride Hydrolysis : The intermediate sulfonyl chloride is moisture-sensitive. Storage over molecular sieves and use of anhydrous solvents are critical.
  • Byproduct Formation : Excess cyclopentylamine may lead to bis-sulfonamide byproducts. Stoichiometric control and slow addition mitigate this issue.
  • Low Solubility : The final product exhibits limited solubility in polar solvents. Sonication in warm ethanol improves dissolution for characterization.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors enhance safety and efficiency:

  • Sulfonation : Tubular reactor with $$ \text{ClSO}_3\text{H} $$ at 5°C (residence time: 10 minutes).
  • Chlorination : Packed-bed reactor with $$ \text{PCl}_5 $$ (conversion >95%).
  • Sulfonamide Formation : Microreactor with inline $$ \text{Et}_3\text{N} $$ scavenging (throughput: 500 g/day).

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under elevated temperatures.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Scientific Research Applications

N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide has a wide range of applications across different scientific disciplines:

Medicinal Chemistry

  • Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases (CAs), which are implicated in various diseases including cancer. Studies have shown that derivatives of indoline-5-sulfonamides exhibit inhibitory activity against tumor-associated CA IX and XII, with significant antiproliferative effects on cancer cell lines under hypoxic conditions .

Anticancer Research

  • Hypoxia Selectivity : Research indicates that this compound can selectively inhibit cancer cell growth in hypoxic environments, a common feature of solid tumors that often leads to treatment resistance . For instance, compound 4f demonstrated an IC50 value of 12.9 µM against MCF7 breast cancer cells under hypoxia.

Neurological Studies

  • Neuroprotective Potential : Related compounds have shown neuroprotective effects by stabilizing mitochondrial function and preventing apoptosis in neuronal cells. This suggests that this compound may also have similar neuroprotective properties worth exploring.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its derivatives:

StudyFocusFindings
Antiproliferative ActivityDemonstrated selective inhibition against CA IX and XII; significant effects on MCF7 cells in hypoxia
Modulation of STING ProteinExplored as a potential modulator for immune response in cancer treatment
Neuroprotective EffectsShowed potential in protecting dopaminergic neurons from neurotoxic agents

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and inferred properties between N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide and related compounds:

Compound Name Substituent on Sulfonamide Nitrogen Key Properties/Findings References
This compound Cyclopentyl Enhanced lipophilicity; preclinical research focus
N,N-Dimethyl-2-oxo-3-(tetrahydroindolylmethylene)indoline-5-sulfonamide Dimethyl + tetrahydroindole moiety Improved solubility; potential kinase inhibition
N,N-Diethyl-2,3-dioxoindoline-5-sulfonamide Diethyl Discontinued (stability/synthesis issues)
LY186641 (Diarylsulfonylurea) 4-Chlorophenylamino-carbonyl Phase I clinical trial; methemoglobinemia toxicity
CF2–CF7 (Isoxazole/thiazole derivatives) Heterocyclic substituents Varied bioactivity; structural diversity

Notes:

  • The cyclopentyl group in the target compound likely improves membrane permeability compared to dimethyl or diethyl analogues .
  • Heterocyclic derivatives (e.g., CF2–CF7) prioritize target specificity via π-π interactions but may sacrifice metabolic stability .

Biological Activity

N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indoline sulfonamides, which have shown promise in inhibiting various biological targets. The structural features that contribute to its activity include the dioxoindoline core and the sulfonamide moiety.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indoline-5-sulfonamides, including this compound. These compounds have been shown to inhibit tumor-associated carbonic anhydrases (CA IX and CA XII), which are implicated in cancer progression.

Inhibition of Carbonic Anhydrases

Table 1 summarizes the inhibitory activity against CA IX and CA XII:

CompoundKI (nM) CA IXKI (nM) CA XIIIC50 (µM) MCF7
This compound132.841.312.9
Other Indoline DerivativesVariesVariesVaries

The compound exhibited a hypoxic selectivity, effectively suppressing growth in MCF7 cells under both normoxic and hypoxic conditions, indicating its potential as an effective anticancer agent .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity. Research indicates that derivatives of sulfonamides can be effective against various bacterial strains.

The antibacterial action is hypothesized to involve the inhibition of specific enzymes or pathways critical for bacterial survival. For instance, sulfonamides often target folate synthesis pathways in bacteria.

Case Studies

  • Anticancer Efficacy : A study involving MCF7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell proliferation. The mechanism was linked to alterations in gene expression related to apoptosis and cell cycle regulation .
  • Bacterial Resistance : In another study examining MRSA isolates, the compound showed comparable efficacy to standard antibiotics like oxacillin and ciprofloxacin, suggesting its potential as a treatment option for resistant bacterial infections .

Q & A

Q. Table 1: Key Synthetic Parameters for Sulfonamide Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature0–5°C (sulfonylation)Prevents N-cyclopentyl cleavage
Solvent PolarityDMF > THFEnhances sulfonyl chloride reactivity
CatalystDMAP (5 mol%)Accelerates acyl transfer

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniqueTarget Signal/FeatureApplication Example
¹H NMR (400 MHz)δ 1.5–2.0 ppm (cyclopentyl CH₂)Confirms cyclopentyl integration
IR Spectroscopy1730 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O)Validates indoline dioxo and sulfonamide bonds
HRMS (ESI+)m/z 335.0921 [M+H]⁺Verifies molecular formula

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